5-chloro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
5-Chloro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a complex organic compound belonging to the class of thiophene derivatives Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the cyclization of thiophene-2-carboxamide with chlorinating agents to introduce the chloro group at the 5-position. Subsequent reactions may involve the formation of the oxadiazole ring through the reaction with hydrazine and carboxylic acids.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen functionalities.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: Substitution reactions can be carried out to replace the chloro group with other substituents, using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Amines, alcohols, and various nucleophiles
Major Products Formed:
Oxidation: Thiophene-2-carboxylic acid derivatives
Reduction: Reduced thiophene derivatives
Substitution: Substituted thiophene derivatives
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, thiophene derivatives are studied for their potential biological activities. This compound, in particular, may be investigated for its antimicrobial, antifungal, or anticancer properties.
Medicine: The medicinal applications of thiophene derivatives are vast. This compound could be explored for its therapeutic potential in treating various diseases, including infections and cancers.
Industry: In the industrial sector, thiophene derivatives are used in the production of pharmaceuticals, agrochemicals, and materials. Their unique properties make them suitable for a wide range of applications.
Mechanism of Action
The mechanism by which 5-chloro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors in biological systems, leading to desired therapeutic outcomes. The exact mechanism would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamide
5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939)
Uniqueness: Compared to similar compounds, 5-chloro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide stands out due to its specific structural features and potential applications. Its unique combination of functional groups and heterocyclic rings may offer distinct advantages in terms of reactivity and biological activity.
Properties
IUPAC Name |
5-chloro-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O2S2/c12-8-4-3-6(19-8)9(16)13-11-15-14-10(17-11)7-2-1-5-18-7/h1-5H,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMHUXBZUTWVON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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